Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate
Description
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate group at the 4-position and cyclopropyl-ethynyl substituents at the 3-position. The ethynyl group (C≡CH) confers reactivity for applications such as click chemistry or cross-coupling reactions .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-14(11-6-7-11)10-17-9-8-15(14)12(16)18-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI Key |
QXWIQCMHCYSMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1(C#C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a morpholine derivative with tert-butyl bromoacetate, followed by cyclopropylation and ethynylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethynyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among related compounds:
Reactivity and Stability
- Ethynyl Derivative: The ethynyl group enables participation in Huisgen cycloaddition (click chemistry) and Sonogashira couplings. However, alkynes can pose explosion risks under high pressure or heat .
- Formyl Derivative : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) but is prone to oxidation, requiring inert storage conditions .
- Hydroxymethyl Derivative : The hydroxyl group enhances solubility in polar solvents and enables esterification or etherification. However, it may require protection during synthesis to avoid side reactions .
Biological Activity
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- CAS Number : 2680528-98-5
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It has been noted for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains.
- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines.
- Neurological Effects : Potential modulation of neurotransmitter systems.
Biological Activity Overview
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were found to be around 25 µM, suggesting a promising anticancer profile that warrants further investigation.
Research Findings
Recent research has focused on the synthesis of this compound and its derivatives to enhance biological activity and reduce toxicity. Notable findings include:
- Synthesis Improvements : Novel synthetic routes have been developed, leading to higher yields and purity.
- Structure-Activity Relationship (SAR) : Modifications to the cyclopropyl and ethynyl groups have been shown to significantly affect biological activity, allowing for tailored approaches in drug design.
Q & A
Q. What are the key synthetic routes for tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the morpholine core. For example, the introduction of cyclopropyl and ethynyl groups may require sequential alkylation and Sonogashira coupling reactions. Critical parameters include:
- Temperature : Lower temperatures (0–5°C) for alkylation to minimize side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
Yields are optimized by controlling reaction time and stoichiometry, with purity enhanced via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, ethynyl protons at δ 2.5–3.5 ppm).
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (ethynyl C≡C stretch) and ~1700 cm⁻¹ (ester C=O).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₅H₂₁NO₃: 263.15 g/mol).
- HPLC : For purity assessment, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can the introduction of the ethynyl group be optimized to avoid side reactions during synthesis?
- Methodological Answer :
- Protecting Group Strategy : Temporarily protect reactive sites (e.g., morpholine nitrogen with Boc groups) before ethynylation .
- Catalytic System : Use Pd/Cu co-catalysts with ligands (e.g., XPhos) to enhance coupling efficiency.
- Solvent Optimization : Employ degassed THF to prevent oxidation of the ethynyl moiety.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to halt at optimal conversion (~80–90%) .
Q. What strategies resolve contradictions in reported biological activities of morpholine derivatives like this compound?
- Methodological Answer :
- Comparative Bioassays : Test the compound alongside analogs (e.g., tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate) under identical conditions.
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values to quantify potency variations.
- Computational Modeling : Use molecular docking to predict target binding (e.g., enzyme active sites vs. allosteric pockets).
- Metabolic Stability Assays : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro activity .
Q. What mechanistic insights exist for this compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition : Competitive inhibition assays (e.g., fluorescence-based) to determine Ki values for targets like proteases or kinases.
- Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to assess affinity for GPCRs.
- Structural Biology : Co-crystallization with target proteins (e.g., X-ray crystallography) to identify key binding motifs (e.g., ethynyl-π interactions) .
Q. How do stereochemical considerations impact the synthesis and bioactivity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers (e.g., tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate vs. S-isomer).
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) to control cyclopropyl ring stereochemistry.
- Bioactivity Profiling : Compare enantiomers in cell-based assays; e.g., R-enantiomers may show 10-fold higher activity due to target stereospecificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
